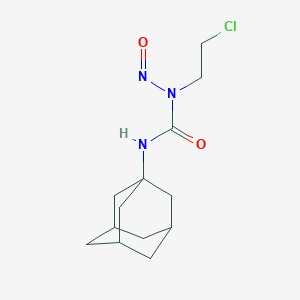
2,5-Dinitropyridine
Descripción general
Descripción
2,5-Dinitropyridine is a chemical compound with the molecular formula C5H3N3O4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2,5-Dinitropyridine consists of a pyridine ring with nitro groups (-NO2) attached at the 2nd and 5th positions . The average mass of the molecule is 169.095 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dinitropyridine are not detailed in the retrieved sources, nitropyridines are known to undergo various reactions. For instance, nitration of amino- and diaminopyridines led to dinitrated derivatives .
Physical And Chemical Properties Analysis
2,5-Dinitropyridine has a density of 1.6±0.1 g/cm³. It has a boiling point of 352.1±22.0 °C at 760 mmHg. The vapour pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 57.3±3.0 kJ/mol. The flash point is 166.7±22.3 °C .
Aplicaciones Científicas De Investigación
Application in Explosive Material Safety
Specific Scientific Field
This application falls under the field of Material Science and Engineering , specifically focusing on the safety of explosive materials .
Summary of the Application
2,6-diamino-3,5-dinitropyridine (PYX), a derivative of 2,5-Dinitropyridine, is used in the industry as an explosive material. The crystal morphology of this compound is crucial for its safety during handling and use .
Methods of Application or Experimental Procedures
The solvent–antisolvent method was used to optimize the crystal morphology of PYX. The solubility of PYX in various solvents was measured by the static differential weight method, and a solubility model was established. Scanning electron microscopy (SEM) was used to characterize the morphology of the recrystallized samples .
Results or Outcomes
After recrystallization, the aspect ratio of the samples decreased from 3.47 to 1.19, and roundness increased from 0.47 to 0.86. The morphology was greatly improved, and the particle size decreased. The impact sensitivity of explosives was significantly reduced from 40% to 12% .
Application in Biothiols Detection
Specific Scientific Field
This application is in the field of Biochemistry and Cell Biology , specifically in the detection of biothiols .
Summary of the Application
A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe was developed for the sensitive and selective detection of biothiols .
Methods of Application or Experimental Procedures
The fluorescence of the probe was quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .
Results or Outcomes
The probe shows a satisfactory response time of 30 min with low detection limits (Cys: 0.32 μM; Hcy: 0.88 μM; GSH: 0.46 μM). Furthermore, the probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .
Application in Heat Resistance Explosives
Specific Scientific Field
This application is in the field of Chemical Engineering and Thermodynamics , specifically in the development of heat resistance explosives .
Summary of the Application
A novel energetic material 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP) was synthesized and characterized. This compound shows good thermal stability and is a promising explosive for heat resistance .
Methods of Application or Experimental Procedures
ATDP was synthesized and characterized by 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis. The research by differential scanning calorimetry (DSC) was used to study the thermal decomposition .
Results or Outcomes
The DSC results show that ATDP decomposed about 290 °C . These results indicate that ATDP has good thermal stability and is a promising explosive for heat resistance .
Application in Crystal Morphology and Thermal Safety Tuning
Specific Scientific Field
This application is in the field of Material Science and Engineering , specifically focusing on tuning the crystal morphology and thermal safety of industrial grade 2,6-diamino-3,5-dinitropyridine (PYX) .
Summary of the Application
The crystal appearance of industrial grade PYX was mostly needle-shaped or rod-shaped with an average aspect ratio of 3.47 and roundness of 0.47. According to national military standards, the explosion percentage of impact sensitivity is about 40% and friction sensitivity is about 60%. To improve loading density and pressing safety, the solvent–antisolvent method was used to optimize the crystal morphology .
Methods of Application or Experimental Procedures
The solubility of PYX in DMSO, DMF, and NMP was measured by the static differential weight method, and the solubility model was established. Scanning electron microscopy (SEM) was used to characterize the morphology of the recrystallized samples .
Results or Outcomes
Application in Cell Imaging
Specific Scientific Field
This application is in the field of Biochemistry and Cell Biology , specifically in cell imaging .
Summary of the Application
A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe was developed for the selective detection of biothiols and its application in cell imaging .
Propiedades
IUPAC Name |
2,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-2-5(6-3-4)8(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDYINZWPPUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376514 | |
| Record name | 2,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dinitropyridine | |
CAS RN |
15009-92-4 | |
| Record name | 2,5-Dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15009-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)












